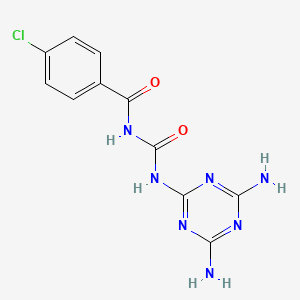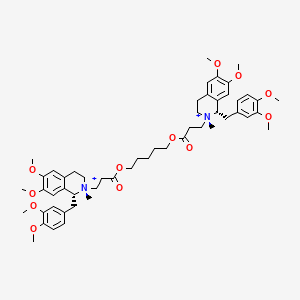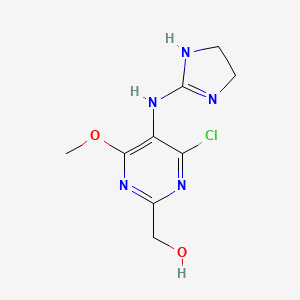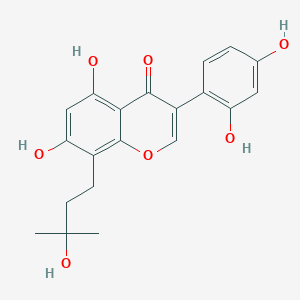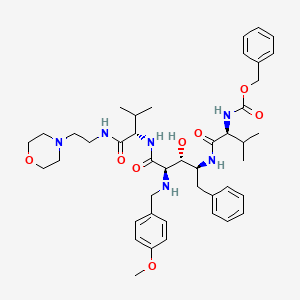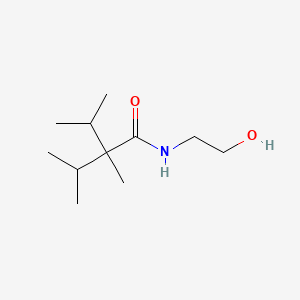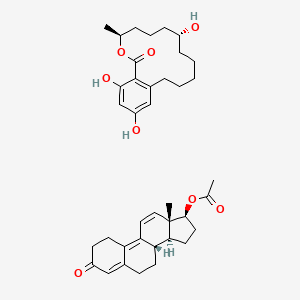
Forplix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Forplix involves several steps, typically starting with the preparation of its precursor compounds. The synthetic routes often include:
Step 1: Preparation of the initial reactants, which may involve the use of specific catalysts and solvents.
Step 2: Formation of intermediate compounds through controlled reactions, such as esterification or alkylation.
Step 3: Final assembly of this compound through a series of condensation reactions, ensuring the correct stereochemistry and purity of the product.
Industrial production methods for this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis.
Chemical Reactions Analysis
Forplix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Forplix has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies related to cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of Forplix involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use, but generally, this compound affects biochemical processes at the molecular level.
Comparison with Similar Compounds
Forplix can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Zeranol: A synthetic derivative of the mycotoxin zearalenone, used in veterinary medicine.
Zearalanone: Another derivative of zearalenone, with applications in agriculture and animal husbandry.
Compared to these compounds, this compound stands out due to its unique chemical structure and broader range of applications in scientific research and industry.
Properties
CAS No. |
79127-94-9 |
|---|---|
Molecular Formula |
C38H50O8 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C20H24O3.C18H26O5/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h9-11,17-19H,3-8H2,1-2H3;10-12,14,19-21H,2-9H2,1H3/t17-,18+,19+,20+;12-,14+/m10/s1 |
InChI Key |
ITARVNITFKUKEN-QSWYPBHSSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



